1,2,3,4-Tetrahydro-5-aminoacridine

CAS No.: 3198-41-2

Cat. No.: VC18510303

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3198-41-2 |

|---|---|

| Molecular Formula | C13H14N2 |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | 5,6,7,8-tetrahydroacridin-4-amine |

| Standard InChI | InChI=1S/C13H14N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h3,5-6,8H,1-2,4,7,14H2 |

| Standard InChI Key | MOWGHIVIVXUXBY-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=C(C1)C=C3C=CC=C(C3=N2)N |

Introduction

Chemical Identity and Structural Characteristics

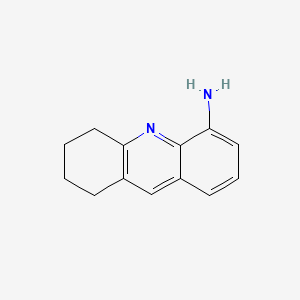

1,2,3,4-Tetrahydro-5-aminoacridine (C₁₃H₁₄N₂) is a partially hydrogenated acridine derivative with a molecular weight of 198.26 g/mol . Its structure consists of a tetracyclic framework featuring a fused benzene and pyridine ring system, with an amine group at the 5-position (Figure 1). Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 183.5°C | |

| Boiling Point | 325.59°C (estimated) | |

| Solubility | Slight in DMSO, Methanol | |

| pKa | 9.0 ± 0.20 (predicted) | |

| SMILES Notation | C1CCC2=C(C1)C=C3C=CC=C(C3=N2)N |

The compound’s crystalline form has been characterized via X-ray diffraction, revealing a triclinic crystal system with space group P−1 when complexed with zinc chloride . The [ZnCl₄]²⁻ anion interacts with protonated THA through hydrogen bonding and π-π stacking, influencing its stability .

Synthesis and Derivatives

THA is synthesized through cyclization reactions involving anthranilic acid derivatives or via Friedländer condensation . Modifications to its structure, such as methoxy or hydroxy substitutions at positions 7 or 8, enhance its pharmacological profile. For example:

-

7-Methoxy-THA: Increases lipophilicity, improving blood-brain barrier penetration .

-

N-Oxy-THA: Reduces hepatotoxicity while retaining acetylcholinesterase (AChE) inhibition .

A notable synthetic route involves reacting tacrine hydrochloride with ZnCl₂ in aqueous medium to form (C₁₃H₁₅N₂)₂[ZnCl₄]·H₂O, a complex with distorted tetrahedral geometry . This process underscores THA’s versatility in forming pharmacologically active metal complexes.

Pharmacological Mechanism

THA exerts dual mechanisms of action:

-

AChE Inhibition: Reversibly inhibits AChE, increasing synaptic acetylcholine levels .

-

Potassium Channel Modulation: Enhances neurotransmitter release via 4-aminopyridine-like activity .

Compared to traditional AChE inhibitors (e.g., physostigmine), THA demonstrates:

Clinical Efficacy in Alzheimer’s Disease

Phase I/II trials in Alzheimer’s patients (n=16) revealed dose-dependent cognitive improvement :

| Parameter | Baseline (B) | Placebo (P) | THA (Optimal Dose) |

|---|---|---|---|

| Alzheimer’s Deficit Scale | 68.2 ± 4.1 | 65.9 ± 3.8 | 42.3 ± 5.2* |

| Orientation Test Score | 12.4 ± 1.2 | 13.1 ± 1.1 | 18.9 ± 1.5* |

| Global Stage Improvement | — | — | 2.0 ± 0.3 stages |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume